molecular formula C17H18O3 B1315202 4'-Methoxy-3-(3-methoxyphenyl)propiophenone CAS No. 75849-20-6

4'-Methoxy-3-(3-methoxyphenyl)propiophenone

Cat. No.: B1315202
CAS No.: 75849-20-6
M. Wt: 270.32 g/mol
InChI Key: KLCUWKHPHIOLEZ-UHFFFAOYSA-N
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Description

4’-Methoxy-3-(3-methoxyphenyl)propiophenone is an organic compound belonging to the class of aromatic ketones It is characterized by the presence of methoxy groups attached to the phenyl rings and a propiophenone backbone

Mechanism of Action

Target of Action

This compound is a derivative of propiophenone , which is used in the synthesis of a variety of pharmaceutical drugs . .

Mode of Action

As a derivative of propiophenone , it may share some of the chemical properties and interactions of its parent compound.

Biochemical Pathways

Given its structural similarity to propiophenone , it may potentially influence similar biochemical pathways.

Pharmacokinetics

It is known that the compound is a colorless oil , which may influence its absorption and distribution.

Result of Action

As a derivative of propiophenone , it may have similar effects, but this has not been confirmed

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. It is known that the compound is a colorless oil , which may have implications for its stability under different environmental conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Methoxy-3-(3-methoxyphenyl)propiophenone typically involves the reaction of 3-methoxybenzaldehyde with 4-methoxyacetophenone in the presence of a base such as sodium hydroxide. The reaction proceeds through an aldol condensation mechanism, followed by dehydration to yield the desired product. The reaction conditions often include refluxing the reactants in an appropriate solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production of 4’-Methoxy-3-(3-methoxyphenyl)propiophenone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

4’-Methoxy-3-(3-methoxyphenyl)propiophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4’-Methoxy-3-(3-methoxyphenyl)propiophenone has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • 3’-Methoxy-3-(4-methoxyphenyl)propiophenone
  • 4’-Methoxy-3-(4-methoxyphenyl)propiophenone
  • 4-Hydroxy-3-methoxyphenylacetone
  • Propiovanillone

Uniqueness

4’-Methoxy-3-(3-methoxyphenyl)propiophenone is unique due to its specific substitution pattern on the aromatic rings, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit distinct properties and applications .

Properties

IUPAC Name

3-(3-methoxyphenyl)-1-(4-methoxyphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O3/c1-19-15-9-7-14(8-10-15)17(18)11-6-13-4-3-5-16(12-13)20-2/h3-5,7-10,12H,6,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLCUWKHPHIOLEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CCC2=CC(=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20505623
Record name 3-(3-Methoxyphenyl)-1-(4-methoxyphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20505623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75849-20-6
Record name 3-(3-Methoxyphenyl)-1-(4-methoxyphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20505623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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